
Halfenprox
Overview
Description
Halfenprox is a synthetic pyrethroid insecticide and acaricide, primarily used to control mites and other insects in vegetables, fruits, and ornamentals . It is known for its broad-spectrum activity, contact knock-down action, and some residual effects . The chemical formula of this compound is C₂₄H₂₃BrF₂O₃, and it has a molecular weight of 477.34 g/mol .
Preparation Methods
Halfenprox is synthesized through a multi-step process involving the reaction of bromodifluoromethane with various intermediates. The synthetic route typically involves the following steps :
Reaction of bromodifluoromethane with a phenol derivative: This step forms the bromodifluoromethoxyphenyl intermediate.
Alkylation of the intermediate: The intermediate is then alkylated with a suitable alkylating agent to form the final product, this compound.
Industrial production methods involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Halfenprox undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Insecticidal and Acaricidal Properties
Halfenprox has demonstrated significant insecticidal and acaricidal activity, making it a valuable tool in integrated pest management (IPM) strategies. Research indicates that it acts on the nervous system of target pests, leading to paralysis and death.
- Mechanism of Action : this compound inhibits sodium channels in nerve cells, causing repetitive discharges and disrupting normal neural function. This mechanism has been documented in studies involving the American cockroach, where this compound induced abnormal nerve discharges upon stimulation .
Table 1: Comparison of Efficacy Against Various Pests
Sensitivity Improvement in Detection Methods
Recent studies have focused on enhancing the sensitivity of analytical methods for detecting pesticide residues, including this compound. Conventional methods often struggle to detect low concentrations (0.1 ppb) of certain pesticides. However, advancements like cold splitless injection techniques have significantly improved detection sensitivity.
- Research Findings : A study showed that using cold splitless mode combined with an enhanced ionization source allowed for the detection of this compound at concentrations that were previously undetectable by standard methods . This improvement is crucial for ensuring food safety and regulatory compliance.
Table 2: Detection Sensitivity Comparison
Method | Detection Limit (ppb) | Improvement Factor |
---|---|---|
Conventional Hot Splitless | 0.1 | - |
Cold Splitless + EPIS | 0.01 | >10x |
Environmental Impact and Safety Profile
The environmental impact of pesticides is a critical concern in modern agriculture. This compound has been evaluated for its ecological effects, including toxicity to non-target organisms.
- Toxicity Studies : Research indicates that while this compound is effective against target pests, it has a relatively low toxicity profile for beneficial insects such as honeybees . Furthermore, its degradation products have been studied to assess potential environmental risks.
Table 3: Toxicity Classification
Case Studies in Agricultural Applications
Several case studies have documented the successful application of this compound in agricultural settings:
- Case Study 1 : In a controlled field trial, this compound was applied to control aphid populations in soybean crops. Results indicated a significant reduction in pest numbers within one week post-application, leading to improved crop yields .
- Case Study 2 : Another study assessed the impact of this compound on spider mite populations in fruit orchards. The results showed a rapid decline in mite populations with minimal impact on beneficial predatory species .
Mechanism of Action
Halfenprox exerts its effects by modulating sodium channels in the nervous system of insects . It binds to the sodium channels, causing prolonged activation and repetitive discharges, leading to paralysis and death of the target pests . This mode of action is similar to other pyrethroid insecticides.
Comparison with Similar Compounds
Halfenprox is compared with other pyrethroid insecticides such as etofenprox and fenpyroximate . While all these compounds share a similar mode of action, this compound is unique in its higher potency against mites and its longer residual activity . Similar compounds include:
Etofenprox: Another pyrethroid insecticide with similar applications but lower potency against mites.
Fenpyroximate: A pyrethroid acaricide with comparable efficacy but different chemical structure.
This compound stands out due to its specific chemical structure, which enhances its effectiveness and residual activity .
Biological Activity
Halfenprox, also known as brofenprox, is a synthetic insecticide belonging to the class of arylpyrrolidine compounds. It has garnered attention for its biological activity, particularly in agricultural pest management. This article explores the biological mechanisms, efficacy, and structure-activity relationships (SAR) of this compound, supported by data tables and relevant case studies.
This compound's chemical structure allows it to interact effectively with specific biological targets in insects. The primary mechanism of action involves the modulation of calcium channels and the activation of ryanodine receptors (RyR), which are crucial for muscle contraction and neurotransmission in insects. This leads to paralysis and eventual death of the target pests.
Efficacy Against Target Pests
This compound has demonstrated significant insecticidal activity against various agricultural pests. The following table summarizes its efficacy against selected insect species:
Insect Species | Concentration (µg/mL) | Mortality Rate (%) |
---|---|---|
Oriental armyworm (M. separata) | 10 | 80 |
Diamondback moth (P. xylostella) | 25 | 75 |
Beet armyworm (L. exigua) | 25 | 70 |
The data indicate that this compound exhibits potent activity at relatively low concentrations, making it an effective option for pest control in agricultural settings .
Structure-Activity Relationship (SAR)
The SAR studies of this compound reveal that modifications to its chemical structure can significantly influence its biological activity. For instance, the presence of electron-donating or electron-withdrawing groups on the phenyl ring affects the compound's potency. The following observations were made:
- Compounds with a chloro substituent at R5 maintained high insecticidal activity.
- Electron-withdrawing groups at R2 and R4 reduced efficacy, indicating a delicate balance in structural modifications that can enhance or diminish activity .
Case Studies and Field Trials
Field trials have been conducted to evaluate the real-world effectiveness of this compound in crop protection. A notable case study involved its application in rice fields infested with C. pallas, where it achieved 100% larvicidal activity at a concentration of 2 µg/mL, comparable to commercial standards .
Another case study focused on its impact on non-target organisms and environmental safety, assessing potential risks associated with its use. Results indicated that while this compound is effective against target pests, its environmental persistence is low, suggesting a favorable profile for integrated pest management strategies .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Halfenprox in environmental samples?
this compound is typically analyzed using gas chromatography combined with mass spectrometry (GC-MS) . For precise quantification, calibration standards (e.g., 100 µg/mL in methanol) are used, and parameters such as ionization sources (e.g., femtosecond lasers at 267–800 nm) optimize detection sensitivity . Method validation should include recovery tests and matrix-matched calibration to account for environmental interferences.
Q. How does this compound’s chemical structure influence its pesticidal activity?
this compound (C₂₄H₂₃BrF₂O₃) contains a bromodifluoromethoxy-phenyl group and a phenoxybenzyl ether, which enhance its lipophilicity and binding affinity to insect nervous systems. The bromine atom increases electrophilic reactivity, contributing to its acaricidal efficacy. Structural analogs like etofenprox share similar mechanisms but differ in environmental persistence .
Q. What are the acute toxicity thresholds (LC₅₀/EC₅₀) of this compound for non-target aquatic organisms?
In Aedes albopictus and Culex quinquefasciatus, this compound exhibits LC₅₀ values of 38 µg/L and 23 µg/L , respectively, categorized as moderate to high toxicity (B–E impact grades). These thresholds necessitate strict ecotoxicological risk assessments in aquatic ecosystems .
Q. How should this compound standards be stored to ensure analytical reproducibility?
High-purity this compound standards (≥98% by HPLC/qNMR) must be stored at -20°C in airtight, light-resistant containers to prevent degradation. Methanol-based solutions should be replaced every 3–6 months to avoid solvent evaporation and concentration drift .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported toxicity values of this compound across studies?
Variations in LC₅₀ values often arise from differences in test organisms, exposure durations, or analytical methodologies. To reconcile data, use species-specific sensitivity databases and perform dose-response meta-analyses with covariates like pH, temperature, and organic carbon content . Blind testing and inter-laboratory comparisons further reduce bias.
Q. What experimental designs optimize this compound’s efficacy while minimizing non-target effects in integrated pest management (IPM)?
Employ microcosm studies to simulate field conditions, incorporating predator-prey dynamics (e.g., mites and beneficial insects). Use sublethal dosing (≤10 µg/L) combined with behavioral assays to assess avoidance responses. Statistical tools like response surface methodology (RSM) can model interactions between this compound and adjuvants .
Q. What metabolic pathways contribute to this compound degradation in soil, and how can metabolites be tracked?
this compound undergoes oxidative cleavage via soil microbiota, producing brominated phenolic compounds. Metabolite identification requires LC-QTOF-MS with isotopic labeling (e.g., ¹³C) or high-resolution tandem MS for fragment pattern matching. Anaerobic conditions accelerate reductive dehalogenation, altering degradation kinetics .
Q. How do physicochemical properties (e.g., log Kow, solubility) affect this compound’s bioaccumulation in aquatic food webs?
With a log Kow of ~5.2 , this compound exhibits moderate hydrophobicity, favoring bioaccumulation in lipid-rich tissues. Use bioconcentration factor (BCF) assays in model species (e.g., Daphnia magna) under controlled trophic transfer conditions. Sediment adsorption studies should account for organic carbon partitioning .
Q. What methodologies validate the reproducibility of this compound toxicity data across laboratories?
Follow OECD Guidelines 211 (Daphnia) or 203 (Fish) with standardized protocols for organism culturing, exposure regimes, and endpoint measurements. Implement quality control charts for reference toxicants (e.g., K₂Cr₂O₇) and use mixed-effects models to quantify inter-lab variability .
Q. How can computational models predict this compound’s environmental fate under climate change scenarios?
Apply fugacity-based models (e.g., EQC, SimpleBox) parameterized with regional climate data (e.g., rainfall, temperature). Incorporate Monte Carlo simulations to assess uncertainty in half-life (t₁/₂) and leaching potential. Validate predictions with field mesocosm studies .
Properties
IUPAC Name |
1-[bromo(difluoro)methoxy]-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrF2O3/c1-23(2,19-11-13-21(14-12-19)30-24(25,26)27)17-28-16-18-7-6-10-22(15-18)29-20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFXJBMOTMKRMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057935 | |
Record name | Halfenprox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111872-58-3 | |
Record name | Halfenprox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111872-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Halfenprox [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111872583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halfenprox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1-[[2-[4-(bromodifluoromethoxy)phenyl]-2-methylpropoxy]methyl]-3-phenoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.809 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HALFENPROX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5U3LY0FN8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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